

Technical Guide: Molecular Weight and Formula of Dofetilide Intermediates

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>N-[(4-aminophenyl)methyl]methanesulfonamide</i> |
| CAS No.: | 81880-95-7 |
| Cat. No.: | B2577975 |

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Executive Summary

Dofetilide (Tikosyn®) is a Class III antiarrhythmic agent that selectively inhibits the rapid component of the delayed rectifier potassium current (

). Its synthesis relies on a convergent pathway involving the coupling of two distinct aromatic precursors, followed by functional group transformations.

This guide focuses on the critical "Dofetilide Intermediate"—specifically the dinitro-precursor (CAS 115287-37-1)—and its upstream building blocks. Control over the purity and stoichiometry of these intermediates is the primary determinant of yield and impurity profiles in the final API (Active Pharmaceutical Ingredient).

Core Intermediates: Physicochemical Data

The synthesis of Dofetilide hinges on three molecular entities. The "Dinitro Intermediate" is the pivot point where the molecule's full carbon skeleton is assembled.

Table 1: Key Dofetilide Intermediates

| Designation | Chemical Name | CAS Number | Formula | Molecular Weight | Role |
|----------------|--|----------------|---------|------------------|-----------------------------|
| Intermediate A | N-Methyl-2-(4-nitrophenyl)ethanamine (HCl Salt) | 166943-39-1 | | 216.66 g/mol | Nucleophile (Amine) |
| Intermediate B | 1-(2-chloroethoxy)-4-nitrobenzene | 3383-72-0 | | 201.61 g/mol | Electrophile (Alkyl Halide) |
| Intermediate C | N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenethylamine | 115287-37-1 | | 345.35 g/mol | Core Scaffold (Dinitro) |
| Intermediate D | N-Methyl-N-[2-(4-aminophenoxy)ethyl]-4-aminophenethylamine | N/A (Unstable) | | 285.39 g/mol | Diamine Precursor |

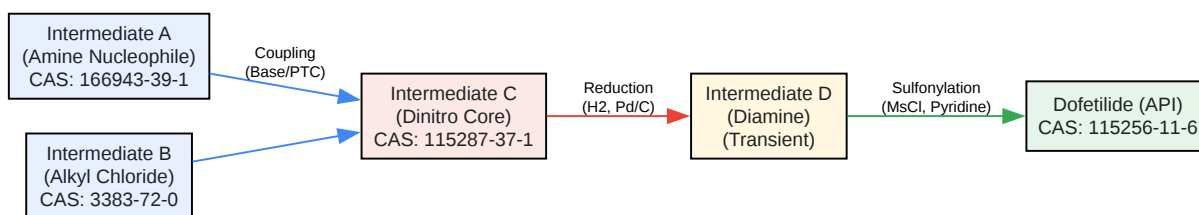
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Note on Stoichiometry: In the coupling reaction ($A + B \rightarrow C$), precise molar equivalents are required. A slight excess of Intermediate B is often used to drive the reaction to completion, as unreacted Amine A is difficult to separate from the product.

Synthesis & Reaction Mechanism

The industrial synthesis of Dofetilide follows a "Convergent Alkylation followed by Reduction-Sulfonylation" strategy. This route minimizes the handling of potentially unstable sulfonamide intermediates until the final step.

Reaction Pathway Diagram



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Figure 1: Convergent synthesis pathway for Dofetilide, highlighting the critical Dinitro Intermediate (Int C).

Detailed Experimental Protocols

The following protocols describe the preparation of the Dinitro Intermediate (Intermediate C) and its conversion to Dofetilide. These procedures are based on optimized industrial workflows designed for high purity.

Phase 1: Coupling (Formation of Dinitro Core)

Objective: Synthesize N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenethylamine (CAS 115287-37-1).

- Reagents:
 - N-Methyl-2-(4-nitrophenyl)ethanamine HCl (Intermediate A): 1.0 eq
 - 1-(2-Chloroethoxy)-4-nitrobenzene (Intermediate B): 1.1 eq
 - Potassium Carbonate (

): 2.5 eq

- Potassium Iodide (KI): 0.1 eq (Catalyst)
- Solvent: Acetonitrile (ACN) or Toluene/Water (biphasic).
- Procedure:
 - Charge the reactor with Intermediate A, , and KI in Acetonitrile.
 - Heat the mixture to 60°C for 30 minutes to generate the free amine in situ.
 - Add Intermediate B slowly over 1 hour.
 - Reflux the mixture (80-82°C) for 12–16 hours. Monitor by HPLC until Intermediate A is <1.0%.
 - Workup: Cool to room temperature. Filter inorganic salts. Concentrate the filtrate under vacuum.
 - Crystallization: Recrystallize the crude residue from Ethanol/Water (9:1) to remove unreacted Intermediate B.
- Validation:
 - Target Yield: 75–85%
 - Appearance: Yellow to light orange crystalline powder.
 - Melting Point: 70–74°C.

Phase 2: Hydrogenation (Nitro Reduction)

Objective: Convert the dinitro core into the diamine precursor.

- Reagents:
 - Intermediate C: 1.0 eq

- Catalyst: 10% Pd/C (50% wet): 10 wt% loading
- Solvent: Methanol or Ethyl Acetate.
- Procedure:
 - Dissolve Intermediate C in Methanol in a hydrogenation vessel.
 - Add Pd/C catalyst under nitrogen atmosphere (Safety Critical: Pyrophoric hazard).
 - Pressurize with Hydrogen gas () to 3–5 bar.
 - Stir at 25–30°C for 6–10 hours. Reaction is exothermic; control temperature strictly.
 - Workup: Filter catalyst through a Celite bed. The filtrate contains the unstable diamine (Intermediate D).
 - Note: Do not isolate the diamine if possible due to oxidation sensitivity. Proceed immediately to Phase 3.

Phase 3: Bis-Sulfonylation (Final API Formation)

Objective: Synthesize Dofetilide (CAS 115256-11-6).

- Reagents:
 - Diamine solution (from Phase 2): 1.0 eq
 - Methanesulfonyl Chloride (MsCl): 2.2 eq
 - Triethylamine (TEA) or Pyridine: 3.0 eq
 - Solvent: Dichloromethane (DCM) or Acetonitrile.
- Procedure:
 - Cool the diamine solution to 0–5°C.

- Add Base (TEA/Pyridine).
- Dropwise add MsCl while maintaining temperature <10°C.
- Allow to warm to room temperature and stir for 2 hours.
- Quench: Add water to hydrolyze excess MsCl.
- Purification: Adjust pH to 8.5 with NaOH. The crude Dofetilide precipitates or is extracted into DCM.
- Final Polish: Recrystallize from Acetonitrile/Water to achieve >99.8% purity.

Quality Control & Impurity Management

To ensure the "Dofetilide Intermediate" (Intermediate C) meets specification, the following critical quality attributes (CQAs) must be monitored.

Table 2: Specification for Intermediate C (CAS 115287-37-1)

| Test | Method | Specification | Rationale |
|---------------|-------------|---------------------------|---|
| Appearance | Visual | Yellow crystalline powder | Indicates effective removal of tarry byproducts. |
| Assay | HPLC | $\geq 98.0\%$ w/w | Low purity leads to complex sulfonamide impurities later. |
| Impurity A | HPLC | $\leq 0.5\%$ | Residual Intermediate B (genotoxic alert). |
| Water Content | KF | $\leq 0.5\%$ | Water interferes with the subsequent reduction rate. |
| ROI | Gravimetric | $\leq 0.1\%$ | Ensures removal of inorganic salts (/KI). |

Self-Validating Protocol Logic

- **Stoichiometric Check:** If the yield of Intermediate C is $>90\%$ but the melting point is low ($<70^\circ\text{C}$), it indicates occlusion of Intermediate B. Recrystallization is mandatory.
- **Color Indicator:** The reduction step (Phase 2) is self-indicating; the solution transitions from bright yellow (nitro) to colorless/pale pink (amine). If yellow persists, hydrogenation is incomplete.

References

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